molecular formula C9H7BrO B152551 3-Bromo-1-indanone CAS No. 40774-41-2

3-Bromo-1-indanone

Cat. No.: B152551
CAS No.: 40774-41-2
M. Wt: 211.05 g/mol
InChI Key: BSAIUCUXHVGXNK-UHFFFAOYSA-N
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Description

3-Bromo-1-indanone is an organic compound belonging to the indanone family, characterized by a bromine atom attached to the third carbon of the indanone structure. Indanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

3-Bromo-1-indanone, a derivative of 1-indanone, has been found to exhibit a broad range of biological activity . . This suggests that they may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Given the wide range of biological activities exhibited by 1-indanone derivatives, it is likely that this compound interacts with its targets in a manner that modulates their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to alter signal transduction pathways.

Biochemical Pathways

For instance, its antiviral and antibacterial activities suggest that it may interfere with the life cycle of pathogens, while its anti-inflammatory and analgesic properties indicate a potential role in modulating immune response and pain signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, its antiviral and antibacterial activities suggest that it may inhibit the replication of pathogens, while its anti-inflammatory and analgesic properties suggest that it may modulate immune responses and pain signaling pathways .

Biochemical Analysis

Biochemical Properties

1-indanone derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions play a crucial role in their biological activity, including their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Cellular Effects

1-indanone derivatives have been found to have significant effects on various types of cells and cellular processes . For example, they have been found to inhibit the growth of tumor cells and retard cyst development in a mouse model of autosomal dominant polycystic kidney disease .

Molecular Mechanism

1-indanone derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

1-indanone derivatives have been found to have significant effects over time in laboratory settings .

Dosage Effects in Animal Models

1-indanone has been found to retard cyst development in a mouse model of autosomal dominant polycystic kidney disease .

Metabolic Pathways

1-indanone derivatives have been found to interact with various enzymes and cofactors .

Transport and Distribution

1-indanone derivatives have been found to have significant effects on their localization or accumulation .

Subcellular Localization

1-indanone derivatives have been found to have significant effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-indanone typically involves the bromination of 1-indanone. One common method is the reaction of 1-indanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the third carbon position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-1-indanone has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-indanone is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and biological activity compared to other indanone derivatives .

Properties

IUPAC Name

3-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIUCUXHVGXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471727
Record name 3-Bromo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40774-41-2
Record name 3-Bromo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Indanone (1 g) and NBS (1.4 g) was mixed with dry CCl4 (20 ml). A catalytic amount of AlBN was added and the mixture was refluxed for 30 minutes and excited with light using 250 W lamp. The mixture was cooled in an ice bath and filtered. The filtrate was concentrated in an evaporator and used without further purification for the next step. Yield was 1.5 g.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
AlBN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Bromo-1-indanone in the synthesis of fused indane derivatives?

A1: this compound serves as a crucial starting material in the synthesis of fused indane derivatives. It undergoes an in situ conversion to 1-indenone, which then acts as a dieneophile in an amine-catalyzed asymmetric Diels-Alder reaction with 2,4-dienals. [, ] This reaction is followed by a cascade N-heterocyclic carbene-mediated benzoin condensation, ultimately yielding the desired fused indane products. [, ]

Q2: What are the advantages of using a combined amine-N-heterocyclic carbene cascade catalysis in this synthesis?

A2: The combined catalytic approach offers several advantages. Firstly, it allows for the generation of the reactive 1-indenone intermediate in situ from the more stable this compound. [, ] Secondly, the use of chiral amine catalysts enables high stereoselectivity in the Diels-Alder reaction, leading to the formation of multiple chiral centers in the final products. [, ] Lastly, the subsequent N-heterocyclic carbene-catalyzed benzoin condensation enables the efficient construction of the final fused indane ring system in a single reaction sequence. [, ] This cascade catalysis strategy provides a powerful tool for the synthesis of complex, chiral indane derivatives with potential applications in various fields.

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